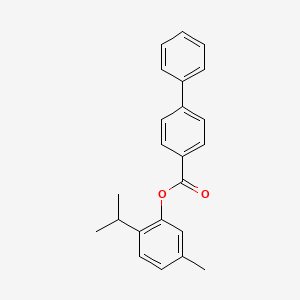
5-Methyl-2-(propan-2-yl)phenyl biphenyl-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that belongs to the class of phenyl carboxylates This compound is characterized by the presence of an isopropyl group and a methyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of 2-isopropyl-5-methylphenol with [1,1’-biphenyl]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as distillation and crystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to alterations in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ISOPROPYL-5-METHYLPHENOL: Known for its antimicrobial and antioxidant properties.
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Used as an intermediate in organic synthesis.
2-ISOPROPYL-5-METHYLBENZOIC ACID: Exhibits similar chemical properties and applications.
Uniqueness
Its biphenyl structure enhances its stability and allows for diverse chemical modifications .
Propriétés
Formule moléculaire |
C23H22O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H22O2/c1-16(2)21-14-9-17(3)15-22(21)25-23(24)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-16H,1-3H3 |
Clé InChI |
WIZVKNOUIYOAEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















